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molecular formula C19H23FN2Si B8805591 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- CAS No. 611226-88-1

1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-

Cat. No. B8805591
M. Wt: 326.5 g/mol
InChI Key: MVQCGFBMCWYOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534800B2

Procedure details

2.5 M solution of n-BuLi in hexane (13.7 mL, 34.3 mmol) was added dropwise to a stirred and cooled (−78° C.) solution of azaindole 7 (6.04 g, 28.5 mmol) in THF (30 mL). After the mixture was stirred for 10 min at −78° C., DMAP (66 mg, 0.54 mmol) was added, followed by a solution of TBSCl (5.14 g, 34.1 mmol) in THF (2.5 mL). The mixture was stirred at −78° C. for 1 h. Cooling bath was removed, the mixture was stirred at r.t. for 3 days, and separated between AcOEt:saturated aqueous NaHCO3 solution. The aqueous layer was extracted with AcOEt (3×). Combined organic solutions were dried (MgSO4), concentrated, and separated by means of SGC with hexane:benzene as eluent in gradient (up to 15% benzene) to afford 8 (7.50 g, 81%) as white solid. 1H NMR (400 MHz, CDCl3) δ 0.67 (s, 6H), 0.96 (s, 9H), 6.59 (d, J=3.5 Hz, 1H), 6.99-7.07 (m, 1H), 7.29 (d, J=3.5 Hz, 1H), 7.33 (ddd, J=10.9, 3.0, 1.7 Hz, 1H), 7.38-7.44 (m, 2H), 8.04 (d, J=2.3 Hz, 1H), 8.51 (d, J=2.3 Hz, 1H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.14 g
Type
reactant
Reaction Step Three
Name
Quantity
66 mg
Type
catalyst
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.[F:12][C:13]1[CH:14]=[C:15]([C:19]2[CH:20]=[C:21]3[CH:27]=[CH:26][NH:25][C:22]3=[N:23][CH:24]=2)[CH:16]=[CH:17][CH:18]=1.[CH3:28][C:29]([Si:32](Cl)([CH3:34])[CH3:33])([CH3:31])[CH3:30]>C1COCC1.CN(C1C=CN=CC=1)C>[C:29]([Si:32]([CH3:34])([CH3:33])[N:25]1[C:22]2=[N:23][CH:24]=[C:19]([C:15]3[CH:16]=[CH:17][CH:18]=[C:13]([F:12])[CH:14]=3)[CH:20]=[C:21]2[CH:27]=[CH:26]1)([CH3:31])([CH3:30])[CH3:28]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
13.7 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
6.04 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C=1C=C2C(=NC1)NC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.14 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Four
Name
Quantity
66 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred for 10 min at −78° C.
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at r.t. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
separated between AcOEt
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic solutions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
separated by means of SGC with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)C2=CC(=CC=C2)F)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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